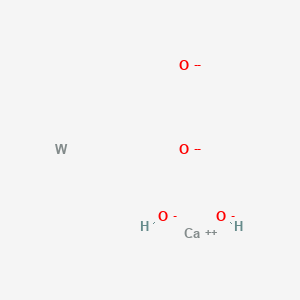
Calcium tungsten oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium tungsten oxide is a compound that combines calcium and tungsten with oxygen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a luminophore and has significant potential in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Calcium tungsten oxide can be synthesized through various methods. One common approach involves the thermal decomposition of calcium carbonate and tungsten trioxide. The reaction typically occurs at high temperatures in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the precipitation of calcium and tungsten salts followed by calcination to obtain the oxide form .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale calcination processes. This involves heating a mixture of calcium carbonate and tungsten trioxide in a kiln at high temperatures. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Calcium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of oxygen vacancies .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides of tungsten, while reduction reactions can yield lower oxides or elemental tungsten .
Aplicaciones Científicas De Investigación
Calcium tungsten oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and electrochemical processes . In industry, it is used in the production of electrochromic devices, gas sensors, and energy-related applications .
Mecanismo De Acción
The mechanism of action of calcium tungsten oxide involves its unique electronic structure and the presence of oxygen vacancies. These vacancies play a crucial role in the compound’s ability to participate in various chemical reactions. The compound’s electronic structure allows it to absorb light and convert it into heat, making it useful in photothermal applications . Additionally, the oxygen vacancies facilitate the transport of ions and electrons, enhancing its catalytic properties .
Comparación Con Compuestos Similares
Calcium tungsten oxide can be compared to other tungsten oxides, such as tungsten trioxide and tungsten dioxide. While all these compounds share some common properties, this compound is unique due to the presence of calcium, which influences its structure and reactivity . Similar compounds include:
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Nonstoichiometric tungsten oxides (e.g., WO2.72, WO2.8)
These compounds differ in their stoichiometry and the presence of oxygen vacancies, which affect their properties and applications.
Propiedades
Fórmula molecular |
CaH2O4W-4 |
|---|---|
Peso molecular |
289.93 g/mol |
Nombre IUPAC |
calcium;oxygen(2-);tungsten;dihydroxide |
InChI |
InChI=1S/Ca.2H2O.2O.W/h;2*1H2;;;/q+2;;;2*-2;/p-2 |
Clave InChI |
ZIHYWZKYXGPMEO-UHFFFAOYSA-L |
SMILES canónico |
[OH-].[OH-].[O-2].[O-2].[Ca+2].[W] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
![3-{5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B12504790.png)

![N-(pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B12504798.png)
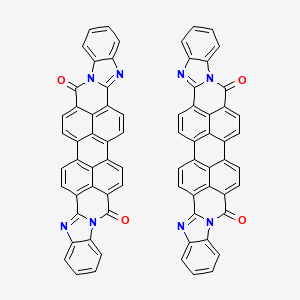
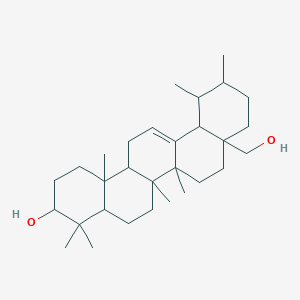

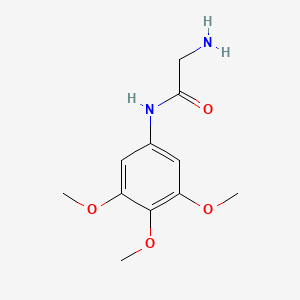
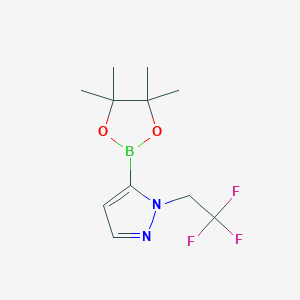
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
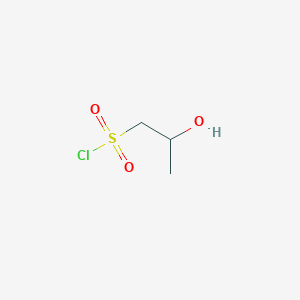
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
